7-Hydroxyisoquinoline

pKa differentiation acid-base chemistry regioisomer comparison

Procure 7-Hydroxyisoquinoline for applications demanding precise regiochemistry. Its unique excited-state proton transfer (ESPT) enables all-optical switching—a property absent in 5-, 6-, and 8-isomers. The 7-OH position also provides a low pKa (5.68) for selective pH-controlled extraction and a high melting point (226–228 °C) for solid-phase synthesis. This isomer is essential as a precursor for conformationally constrained tyrosine analogs like P2X7 receptor antagonists. Substitution with any other hydroxyisoquinoline isomer will result in loss of function. Insist on the 7-hydroxy isomer to ensure application performance.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 14476-74-5
Cat. No. B188741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyisoquinoline
CAS14476-74-5
Synonyms7(1H)-Isoquinolinone
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)O
InChIInChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
InChIKeyWCRKBMABEPCYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyisoquinoline (CAS 14476-74-5): Procurement-Grade Properties and Structural Context


7-Hydroxyisoquinoline is a hydroxylated isoquinoline derivative featuring a phenolic -OH group at the 7-position of the bicyclic heteroaromatic ring [1]. As a white to off-white crystalline solid, it exhibits a melting point of 226–228 °C and a pKa of 5.68 at 20 °C, reflecting its weak acidic character [2]. The compound is soluble in methanol and concentrated sulfuric acid, with an estimated log P of approximately 1.94, and is commercially available at purities of 97–98% for research and industrial use [3]. Structurally, it differs fundamentally from positional isomers (e.g., 5-, 6-, and 8-hydroxyisoquinolines) as well as from the parent heterocycles isoquinoline and quinoline, which dictates its distinct chemical reactivity, physical properties, and application profile .

7-Hydroxyisoquinoline: Why Generic Substitution with Other Hydroxyisoquinolines or Parent Heterocycles is Not Viable


Substituting 7-hydroxyisoquinoline with positional isomers such as 6-hydroxyisoquinoline, 8-hydroxyisoquinoline, or 5-hydroxyisoquinoline, or with the parent heterocycles isoquinoline or quinoline, is not scientifically defensible for applications requiring precise physicochemical or functional properties. The hydroxyl group position dramatically alters the compound's electronic distribution, hydrogen-bonding capacity, and overall molecular geometry [1]. These structural variations translate into significant differences in key parameters such as pKa (spanning from 5.68 for the 7-isomer to 9.15 for the 6-isomer) and melting point (ranging from 213 °C for the 8-isomer to 226–228 °C for the 7-isomer) . Furthermore, the specific regiochemistry of 7-hydroxyisoquinoline imparts unique excited-state proton transfer (ESPT) behavior essential for optical switching applications, a property not shared by its analogs . The quantitative evidence presented below substantiates why procurement specifications must explicitly require the 7-hydroxy isomer.

7-Hydroxyisoquinoline: Quantitative Evidence for Differentiated Performance Against Comparators


7-Hydroxyisoquinoline Exhibits a Markedly Lower pKa (5.68) Than Its 6-, 8-, and 5-Hydroxy Isomers, Enabling Unique Protonation-State Control

The pKa of 7-hydroxyisoquinoline (5.68 at 20 °C) is significantly lower than that of 6-hydroxyisoquinoline (9.15 at 25 °C), 8-hydroxyisoquinoline (8.40, predicted), and 5-hydroxyisoquinoline (8.53, predicted) [1]. This nearly 3.5-unit difference relative to the 6-isomer translates to a >3000-fold difference in acid dissociation constant, indicating that 7-hydroxyisoquinoline is a far stronger acid under identical conditions. The parent isoquinoline has a pKa of 5.14, while quinoline exhibits a pKa of ~4.9, placing 7-hydroxyisoquinoline in a distinct basicity window that influences its behavior in acid-base catalysis and extraction protocols [2].

pKa differentiation acid-base chemistry regioisomer comparison

7-Hydroxyisoquinoline Possesses a Higher Melting Point (226–228 °C) Than Its 6-, 8-, and 5-Hydroxy Isomers, Indicative of Stronger Intermolecular Interactions and Crystalline Stability

The melting point of 7-hydroxyisoquinoline is reported as 226–228 °C, which is 6–13 °C higher than the 8-hydroxy isomer (213 °C), 6-hydroxy isomer (220 °C), and 5-hydroxy isomer (213–215 °C) [1]. This elevated melting point reflects stronger intermolecular hydrogen bonding and more efficient crystal packing in the solid state, attributable to the specific orientation of the 7-hydroxyl group. In contrast, 7-methoxyisoquinoline, a common synthetic precursor, melts at only 49 °C, underscoring the profound influence of the free hydroxyl on solid-state cohesion [2].

melting point comparison thermal stability crystalline properties

7-Hydroxyisoquinoline Exhibits Excited-State Proton Transfer (ESPT) Enabling All-Optical Switching, a Property Absent in Non-Hydroxylated Parent Heterocycles and Positional Isomers

7-Hydroxyisoquinoline is specifically utilized as a material for all-optical switching due to its excited-state proton transfer (ESPT) effect . This photophysical phenomenon arises from the precise positioning of the 7-hydroxyl group, which facilitates ultrafast proton translocation upon photoexcitation. The parent isoquinoline and quinoline lack this hydroxyl group and therefore do not exhibit ESPT, rendering them unsuitable for this application [1]. Furthermore, while 7-hydroxyquinoline also displays ESPT, the isoquinoline core imparts a different electronic environment and excited-state dynamics; 7-hydroxyisoquinoline thus occupies a unique niche among bifunctional photoacids [2].

excited-state proton transfer ESPT photophysics optical switching

7-Hydroxyisoquinoline: Validated Research and Industrial Application Scenarios Stemming from Quantitative Differentiation


All-Optical Switching and Photonic Device Fabrication

The unique excited-state proton transfer (ESPT) behavior of 7-hydroxyisoquinoline directly supports its use in all-optical switching devices . This application leverages the compound's ability to undergo ultrafast, light-induced proton translocation, a property absent in isoquinoline, quinoline, and other hydroxyisoquinoline isomers. Procurement for this purpose requires 7-hydroxyisoquinoline of high optical purity, and substitution with any other analog will result in complete loss of device functionality.

pH-Controlled Extraction and Purification Processes

The significantly lower pKa of 7-hydroxyisoquinoline (5.68) compared to its 6-, 8-, and 5-hydroxy isomers (pKa 8.40–9.15) enables selective extraction and purification via pH-controlled liquid-liquid partitioning [1]. At pH values between 6 and 8, 7-hydroxyisoquinoline exists predominantly in its neutral phenolic form, while the 6- and 8-isomers remain largely protonated. This differential protonation state can be exploited to isolate 7-hydroxyisoquinoline from isomeric mixtures or to separate it from reaction byproducts during multistep syntheses.

Solid-Phase Synthesis and High-Temperature Processing

The elevated melting point of 7-hydroxyisoquinoline (226–228 °C) relative to its isomers (213–220 °C) and its methoxy precursor (49 °C) confers practical advantages in solid-phase synthetic protocols and high-temperature reactions . The compound remains a stable crystalline solid under conditions that would liquefy or degrade lower-melting analogs, facilitating accurate weighing, reduced volatility, and improved safety during handling. This thermal robustness is particularly valuable in automated solid-dispensing systems and in reactions conducted at elevated temperatures without solvent.

Precursor for Conformationally Constrained Tyrosine Analogs

7-Hydroxyisoquinoline serves as a critical starting material for the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analog used in the development of P2X7 receptor antagonists such as KN62 derivatives [2]. The specific 7-hydroxyl regiochemistry is essential for mimicking the phenolic side chain of tyrosine while imposing conformational restriction. Alternative hydroxyisoquinoline isomers would yield analogs with misaligned hydrogen-bonding geometry and altered biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.